8,14-Dihydroxyefavirenz as a CYP2B6 Phenotyping Index: AUC Ratio Correlates with Efavirenz Oral Clearance in Human Subjects
The 8,14-dihydroxyefavirenz : efavirenz AUC(0,120 h) ratio is a validated in vivo phenotyping index for CYP2B6 activity that correlates with efavirenz oral clearance. In a randomized three-phase crossover study of 17 healthy Korean subjects genotyped for CYP2B6*6, the ratio demonstrated sensitivity and specificity to CYP2B6 activity alterations [1]. When subjects were pretreated with clopidogrel (a CYP2B6 inhibitor), the AUC(0,48 h) of 8,14-dihydroxyefavirenz decreased markedly with a 95% CI ratio of 0.55 relative to placebo [1]. By contrast, the monohydroxy metabolites 7-hydroxyefavirenz and 8-hydroxyefavirenz are formed via multiple P450 isoforms (CYP2B6 and CYP2A6) and therefore do not provide isoform-specific phenotyping capability [2].
| Evidence Dimension | CYP2B6 isoform specificity of formation pathway |
|---|---|
| Target Compound Data | Formed exclusively by CYP2B6 via sequential 8- and 14-hydroxylation; AUC ratio correlates with CYP2B6 activity; clopidogrel pretreatment reduces AUC(0,48 h) by ~45% (95% CI ratio = 0.55 vs. placebo) |
| Comparator Or Baseline | 8-Hydroxyefavirenz: Formed by CYP2B6 (principal) and CYP2A6 (contributing); 7-Hydroxyefavirenz: Formed primarily by CYP2A6; both lack isoform specificity |
| Quantified Difference | Exclusive CYP2B6 dependence vs. multi-isoform formation for monohydroxy metabolites; clopidogrel reduces 8,14-diOHEFV AUC by ~45% with no comparable specificity data for 7- or 8-OHEFV |
| Conditions | In vivo human pharmacokinetic study; single 200 mg oral efavirenz dose; plasma sampling 0–120 h post-dose; LC/MS/MS quantification |
Why This Matters
Procurement of 8,14-dihydroxyefavirenz as an analytical reference standard enables precise LC-MS/MS quantification of the only CYP2B6-specific efavirenz metabolite in human plasma, which is essential for accurate in vivo CYP2B6 phenotyping and drug-drug interaction studies.
- [1] Jiang F, Desta Z, Shon JH, Yeo CW, Kim HS, Liu KH, Bae SK, Lee SS, Flockhart DA, Shin JG. Effects of clopidogrel and itraconazole on the disposition of efavirenz and its hydroxyl metabolites: exploration of a novel CYP2B6 phenotyping index. Br J Clin Pharmacol. 2013;75(1):244-253. doi:10.1111/j.1365-2125.2012.04328.x. View Source
- [2] Ogburn ET, Jones DR, Masters AR, Xu C, Guo Y, Desta Z. Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation. Drug Metab Dispos. 2010;38(7):1218-1229. View Source
